
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
The compound contains a pyridin-2-amine group, which is a type of heterocyclic aromatic compound with a nitrogen atom . It also contains a nitro group (-NO2), which is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in organic synthesis because it can be reduced to an amine group. The compound also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine ring. Unfortunately, without specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitro group and the boronic ester group. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The boronic ester could participate in various transformations, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
Researchers Huang et al. (2021) have conducted a study focusing on boric acid ester intermediates with benzene rings, which are similar in structure to 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. They achieved synthesis through a three-step substitution reaction. The study confirmed the structures through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) was used for further molecular structure analysis, revealing important physicochemical properties (Huang et al., 2021).
Application in Explosive Detection
Fu et al. (2016) investigated the use of boron esters in detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. They synthesized derivatives and analyzed their fast deboronation velocity in the presence of hydrogen peroxide vapor, achieving detection limits as low as 4.1 parts per trillion (ppt). This research highlights the potential of such compounds in sensitive explosive detection applications (Fu et al., 2016).
Catalytic Enantioselective Processes
A study by Huang et al. (2011) discusses the catalytic enantioselective borane reduction of benzyl oximes, involving compounds structurally similar to this compound. This process is crucial in synthesizing chiral compounds, demonstrating its significance in asymmetric synthesis and potential pharmaceutical applications (Huang et al., 2011).
Application in Organic Synthesis
The work of Holt and Fiksdahl (2007) provides insights into the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions. This study is relevant because of the structural similarity with this compound, showing its potential in forming various organic compounds through cycloaddition reactions (Holt & Fiksdahl, 2007).
Pharmaceutical Development
A study by Kim and Choe (2020) explored high-yield synthesis of a tau PET radioligand and its non-radioactive ligand, involving a Suzuki-Miyaura coupling reaction. This method, which can include similar compounds, is vital for the development of radiopharmaceuticals for brain imaging, showcasing the compound's relevance in advanced medical imaging techniques (Kim & Choe, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound contains a nitro group and a boronic acid pinacol ester group, which may be involved in its interactions with its targets .
Biochemical Pathways
Similar compounds have been used in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes .
Result of Action
The compound’s nitro group and boronic acid pinacol ester group may play a role in its biological activity .
Biochemical Analysis
Biochemical Properties
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinase modulators, which are essential in regulating various cellular processes . The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activation of 5-lipoxygenase enzyme, which plays a critical role in inflammatory responses . This modulation can lead to changes in gene expression and metabolic flux, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical factors in its application. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these processes is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus can enhance its interaction with transcription factors, thereby modulating gene expression.
Properties
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O4/c1-10(2)11(3,4)19-12(18-10)7-5-8(15(16)17)9(13)14-6-7/h5-6H,1-4H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMCKJVPNJJZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674165 | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032758-80-7 | |
| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-nitropyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)
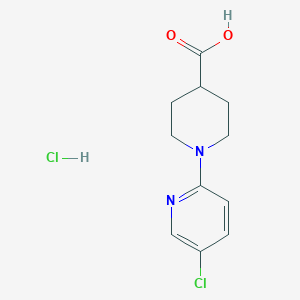
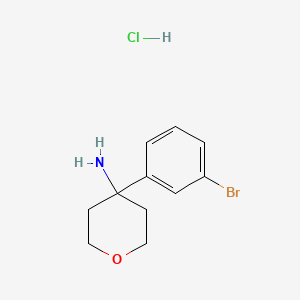
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)
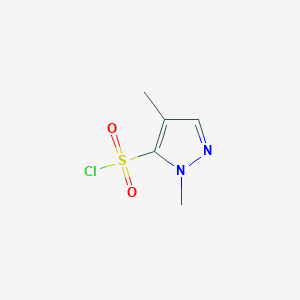


![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)

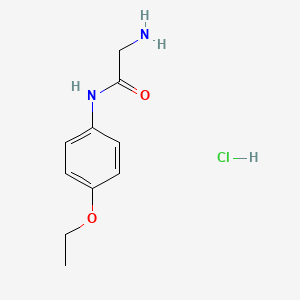
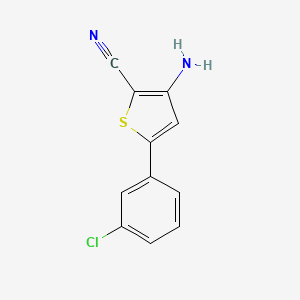
![2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1522226.png)
